2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth hormones, specifically auxins . These hormones are crucial for plant cell growth and differentiation .
Mode of Action
The compound likely interacts with its targets by mimicking the natural auxins in plants, leading to uncontrolled and abnormal growth, eventually causing the death of the plant . .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, disrupting the normal growth and development processes in plants . The downstream effects could include abnormal cell enlargement, tissue differentiation, and eventual plant death .
Pharmacokinetics
Similar compounds like 2,4-d are known to have good solubility in water , which could impact their bioavailability. They are also known to be volatile , which could influence their distribution in the environment.
Result of Action
The molecular and cellular effects of the compound’s action likely involve disruption of normal cell growth and differentiation, leading to abnormal tissue development and eventual plant death . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility could lead to its dispersion into non-target areas . Additionally, its water solubility could influence its distribution in the soil and its potential for leaching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid under controlled conditions.
Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring. This can be accomplished by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the oxadiazole derivative in the presence of suitable coupling agents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:
Agriculture: It can be used as a herbicide due to its ability to inhibit the growth of unwanted plants.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group but different overall structure.
2-methyl-4-chlorophenoxyacetic acid: A herbicide with a similar mode of action but different chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4/c17-11-1-2-13(12(18)7-11)24-9-14(22)19-8-15-20-16(21-25-15)10-3-5-23-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIUJQICSBBCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.